4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one
Overview
Description
4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one is a useful research compound. Its molecular formula is C10H9NO2S and its molecular weight is 207.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Angiotensin II Receptor Antagonists
4-Aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3dihydro-1,3-thiazol-2-imines, a class including compounds similar to 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one, have been studied for potential applications in antihypertensive and cardiotropic drugs. These compounds have shown a high affinity to angiotensin receptor II, indicating their potential as inhibitors and their effectiveness in antihypertensive effects similar to valsartan (Drapak et al., 2019).
Serotonin-3 Receptor Antagonists
A derivative of this compound, namely 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has been identified as a highly potent serotonin-3 receptor antagonist. This compound can penetrate the blood-brain barrier, making it useful for both in vitro and in vivo studies of serotonin-3 receptor antagonists (Rosen et al., 1990).
Synthesis and Structural Studies
The cyclocondensation reaction involving compounds like this compound has been explored for synthesizing 4,5-dihydro-1-(thiazol-2-yl)pyrazoles. These molecules adopt a T-shape structure, linking molecules into ribbons or sheets, which is significant for understanding their chemical behavior and potential applications (Mahesha et al., 2021).
Antimicrobial and Anticancer Activity
The compound 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol has been analyzed for antimicrobial and anticancer activities. Molecular docking studies have been conducted to assess its interaction with different proteins, indicating its potential in therapeutic applications (Viji et al., 2020).
Anticonvulsant Activity
Similar thiazol-2-one derivatives have been evaluated for anticonvulsant activity. Some compounds in this class have demonstrated promising results and are recommended for further studies, indicating the potential of this compound derivatives in developing anticonvulsant drugs (Vijaya Raj & Narayana, 2006).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It is known that the compound has three active sites: hydroxyl, allylic, and aromatic groups . These groups can potentially interact with various biological targets, leading to changes in their function. The exact nature of these interactions and the resulting changes are subject to further investigation.
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways . The downstream effects of these interactions would depend on the specific pathways involved and the nature of the interactions.
Pharmacokinetics
Compounds with similar structures have shown promising pharmacokinetic properties, including good absorption and distribution, metabolic stability, and effective excretion . These properties can significantly impact the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of 4-(2-Methoxyphenyl)-2,3-dihydro-1,3-thiazol-2-one can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more . Understanding these influences can help optimize the use of the compound and enhance its efficacy.
Properties
IUPAC Name |
4-(2-methoxyphenyl)-3H-1,3-thiazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-13-9-5-3-2-4-7(9)8-6-14-10(12)11-8/h2-6H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBUAKZNOMZWAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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